molecular formula C11H7BrClNO B1373724 3-Bromo-5-(3-chlorophenoxy)pyridine CAS No. 28232-65-7

3-Bromo-5-(3-chlorophenoxy)pyridine

Cat. No.: B1373724
CAS No.: 28232-65-7
M. Wt: 284.53 g/mol
InChI Key: NAWCDQFYAZDWIX-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrClNO and a molecular weight of 284.53 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-Bromo-5-(3-chlorophenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a common reaction involving this compound.

Scientific Research Applications

3-Bromo-5-(3-chlorophenoxy)pyridine is used in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chlorophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-(3-chlorophenoxy)pyridine include:

    3-Bromo-5-(3-chlorophenyl)pyridine: This compound has a similar structure but differs in the position of the chlorine atom.

    5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Another structurally related compound with different functional groups.

These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.

Properties

IUPAC Name

3-bromo-5-(3-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWCDQFYAZDWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678772
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-65-7
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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